![molecular formula C29H35BrO4 B14323627 1,1'-{[4-Bromo-5-(3,3-diethoxypentyl)-1,3-phenylene]bis(oxymethylene)}dibenzene CAS No. 105705-42-8](/img/structure/B14323627.png)
1,1'-{[4-Bromo-5-(3,3-diethoxypentyl)-1,3-phenylene]bis(oxymethylene)}dibenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-{[4-Bromo-5-(3,3-diethoxypentyl)-1,3-phenylene]bis(oxymethylene)}dibenzene is an organic compound characterized by its complex structure, which includes a bromine atom, diethoxypentyl groups, and phenylene rings connected by oxymethylene linkages
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-{[4-Bromo-5-(3,3-diethoxypentyl)-1,3-phenylene]bis(oxymethylene)}dibenzene typically involves multi-step organic reactions. One common approach is to start with a brominated phenylene derivative, which undergoes a series of reactions including alkylation, etherification, and coupling reactions. The reaction conditions often involve the use of strong bases, solvents like dichloromethane or toluene, and catalysts such as palladium or copper complexes.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactions are carefully controlled to optimize yield and purity. The use of continuous flow reactors can also be considered to enhance efficiency and scalability. Purification steps such as recrystallization, distillation, and chromatography are essential to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
1,1’-{[4-Bromo-5-(3,3-diethoxypentyl)-1,3-phenylene]bis(oxymethylene)}dibenzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The phenylene rings can participate in coupling reactions to form larger aromatic systems.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can lead to different functionalized compounds.
Aplicaciones Científicas De Investigación
1,1’-{[4-Bromo-5-(3,3-diethoxypentyl)-1,3-phenylene]bis(oxymethylene)}dibenzene has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of advanced materials, such as polymers and liquid crystals.
Mecanismo De Acción
The mechanism of action of 1,1’-{[4-Bromo-5-(3,3-diethoxypentyl)-1,3-phenylene]bis(oxymethylene)}dibenzene involves its interaction with specific molecular targets. The bromine atom and phenylene rings can participate in various binding interactions, while the diethoxypentyl groups may influence the compound’s solubility and bioavailability. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
1,1’-{[4-Bromo-5-(3,3-dimethoxypentyl)-1,3-phenylene]bis(oxymethylene)}dibenzene: Similar structure with methoxy groups instead of ethoxy groups.
1,1’-{[4-Chloro-5-(3,3-diethoxypentyl)-1,3-phenylene]bis(oxymethylene)}dibenzene: Chlorine atom instead of bromine.
1,1’-{[4-Bromo-5-(3,3-diethoxyhexyl)-1,3-phenylene]bis(oxymethylene)}dibenzene: Longer alkyl chain.
Uniqueness
1,1’-{[4-Bromo-5-(3,3-diethoxypentyl)-1,3-phenylene]bis(oxymethylene)}dibenzene is unique due to its specific combination of bromine, diethoxypentyl groups, and phenylene rings. This unique structure imparts distinct chemical and physical properties, making it valuable for specialized applications in various fields.
Propiedades
Número CAS |
105705-42-8 |
|---|---|
Fórmula molecular |
C29H35BrO4 |
Peso molecular |
527.5 g/mol |
Nombre IUPAC |
2-bromo-1-(3,3-diethoxypentyl)-3,5-bis(phenylmethoxy)benzene |
InChI |
InChI=1S/C29H35BrO4/c1-4-29(33-5-2,34-6-3)18-17-25-19-26(31-21-23-13-9-7-10-14-23)20-27(28(25)30)32-22-24-15-11-8-12-16-24/h7-16,19-20H,4-6,17-18,21-22H2,1-3H3 |
Clave InChI |
ZCPUFCNHHAGDSQ-UHFFFAOYSA-N |
SMILES canónico |
CCC(CCC1=C(C(=CC(=C1)OCC2=CC=CC=C2)OCC3=CC=CC=C3)Br)(OCC)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(4-Methoxyphenyl)methylidene]-1H-cyclopropa[b]naphthalene](/img/structure/B14323548.png)
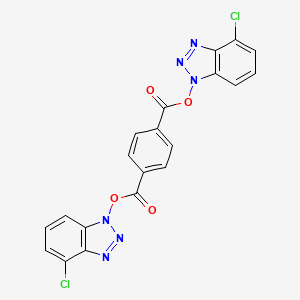
![Dibutylbis{[(2-chlorophenoxy)acetyl]oxy}stannane](/img/structure/B14323552.png)
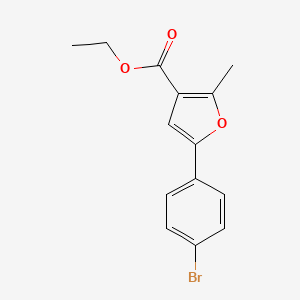

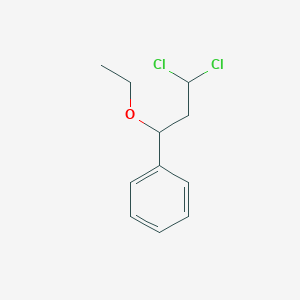
![4-{[(6-Nitro-1,3-benzothiazol-2-yl)amino]methyl}benzoic acid](/img/structure/B14323580.png)
![3-[(3,4-Dimethoxyphenyl)methyl]-4-methoxy-4-oxobutanoate](/img/structure/B14323589.png)
![2-Ethoxy-3,5-dimethyl-6-[(prop-2-en-1-yl)oxy]oxane](/img/structure/B14323601.png)
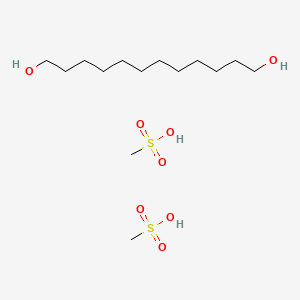
![2-{[2-(4-Azidophenyl)ethyl]amino}ethan-1-ol](/img/structure/B14323615.png)
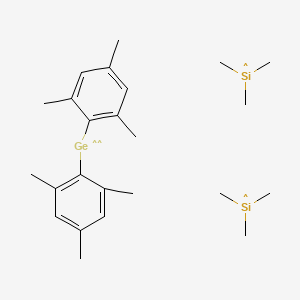

![1-[2-(Dodecyloxy)ethyl]naphthalene](/img/structure/B14323629.png)
